Methyl 3-(5-((((2,4-dichlorobenzyl)oxy)imino)methyl)-2-furyl)-2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(5-((((2,4-dichlorobenzyl)oxy)imino)methyl)-2-furyl)-2-thiophenecarboxylate is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a combination of furan, thiophene, and dichlorobenzyl groups, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-((((2,4-dichlorobenzyl)oxy)imino)methyl)-2-furyl)-2-thiophenecarboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 2,4-dichlorobenzyl chloride with a suitable furan derivative under controlled conditions to form the intermediate. This intermediate is then reacted with thiophene carboxylate in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-((((2,4-dichlorobenzyl)oxy)imino)methyl)-2-furyl)-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 3-(5-((((2,4-dichlorobenzyl)oxy)imino)methyl)-2-furyl)-2-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(5-((((2,4-dichlorobenzyl)oxy)imino)methyl)-2-furyl)-2-thiophenecarboxylate involves its interaction with specific molecular targets. The dichlorobenzyl group may interact with enzymes or receptors, modulating their activity. The furan and thiophene moieties can also contribute to the compound’s overall biological activity by affecting cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-((2,4-dichlorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate
- Methyl 5-chloro-4-(([(2,4-dichlorobenzyl)oxy]imino)methyl)-1-phenyl-1H-pyrazole-3-carboxylate
Uniqueness
Methyl 3-(5-((((2,4-dichlorobenzyl)oxy)imino)methyl)-2-furyl)-2-thiophenecarboxylate is unique due to its combination of furan, thiophene, and dichlorobenzyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H13Cl2NO4S |
---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
methyl 3-[5-[(Z)-(2,4-dichlorophenyl)methoxyiminomethyl]furan-2-yl]thiophene-2-carboxylate |
InChI |
InChI=1S/C18H13Cl2NO4S/c1-23-18(22)17-14(6-7-26-17)16-5-4-13(25-16)9-21-24-10-11-2-3-12(19)8-15(11)20/h2-9H,10H2,1H3/b21-9- |
InChI Key |
DPAXQIMKYKBABP-NKVSQWTQSA-N |
Isomeric SMILES |
COC(=O)C1=C(C=CS1)C2=CC=C(O2)/C=N\OCC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
COC(=O)C1=C(C=CS1)C2=CC=C(O2)C=NOCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.